L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-
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Overview
Description
L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its distinct properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-Proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycyl-L-valyl, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucyl, L-prolyl, L-alanyl, L-leucyl) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The peptide can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.
Scientific Research Applications
L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with acetylcholinesterase, α-secretase, and β-secretase, affecting neurotransmitter levels and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-proline: A simpler dipeptide with similar structural features.
L-alanyl-L-prolyl-L-alanyl-L-leucylglycyl-L-arginyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-tryptophyl-L-threonyl-L-asparaginyl-L-valyl-L-threonyl-: A more complex peptide with additional amino acids.
Uniqueness
L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
201351-02-2 |
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Molecular Formula |
C32H55N7O8 |
Molecular Weight |
665.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H55N7O8/c1-17(2)14-21(31(45)39-13-9-11-24(39)32(46)47)35-27(41)20(7)34-28(42)23-10-8-12-38(23)30(44)22(15-18(3)4)36-29(43)26(19(5)6)37-25(40)16-33/h17-24,26H,8-16,33H2,1-7H3,(H,34,42)(H,35,41)(H,36,43)(H,37,40)(H,46,47)/t20-,21-,22-,23-,24-,26-/m0/s1 |
InChI Key |
GSXMDPXDNWEPMF-HXJPVCIYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CN |
Origin of Product |
United States |
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